molecular formula C10H12Cl2N2O B060554 1-(3-chlorophenyl)piperazin-2-one Hydrochloride CAS No. 183500-94-9

1-(3-chlorophenyl)piperazin-2-one Hydrochloride

Cat. No.: B060554
CAS No.: 183500-94-9
M. Wt: 247.12 g/mol
InChI Key: NZULMVLNYMMNLJ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group attached to a piperazinone ring, which is further complexed with hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride typically involves the reaction of 3-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of antidepressant and anxiolytic drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing various physiological processes. The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

1-(3-chlorophenyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZULMVLNYMMNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436056
Record name 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183500-94-9
Record name 1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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